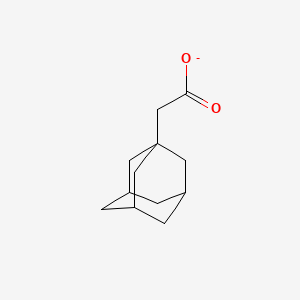

2-(1-Adamantyl)acetate

Description

Significance of Adamantane (B196018) Scaffolds in Molecular Design

The adamantane scaffold is a highly valued component in molecular design due to its distinctive three-dimensional structure and physicochemical properties. publish.csiro.au Its rigid, cage-like framework provides a stable and predictable foundation for constructing complex molecules. thieme-connect.comresearchgate.net This rigidity is advantageous in drug design, as it allows for the precise positioning of functional groups to interact with biological targets. publish.csiro.au The bulky and lipophilic nature of the adamantyl group can enhance the stability of a molecule by shielding nearby functional groups from metabolic degradation. nih.govresearchgate.net Furthermore, the incorporation of an adamantane moiety can improve a drug's pharmacokinetic profile by increasing its lipophilicity, which can facilitate its transport across cell membranes. nih.govnih.gov This has led to the inclusion of adamantane in a variety of approved drugs for treating conditions such as viral infections, neurodegenerative diseases, and type 2 diabetes. nih.govpublish.csiro.au

Overview of Functionalized Adamantane Derivatives

The functionalization of the adamantane core has led to a vast array of derivatives with diverse applications in medicinal chemistry, materials science, and catalysis. researchgate.netrsc.org Functional groups can be introduced at the bridgehead (tertiary) or bridging (secondary) positions of the adamantane cage. wikipedia.orgthieme-connect.com Reactions often target the more reactive tertiary positions. wikipedia.orgthieme-connect.com

Common functionalized adamantane derivatives include:

Aminoadamantanes: Amantadine and rimantadine (B1662185) are well-known antiviral drugs. nih.gov

Adamantane Alcohols, Ketones, and Carboxylic Acids: These serve as versatile intermediates for further chemical modifications. nih.gov

Multi-functionalized Adamantanes: Derivatives with multiple substituents are used to create complex architectures like dendrimers and molecular scaffolds for various applications. thieme-connect.comresearchgate.net

The synthesis of these derivatives can involve direct functionalization of the adamantane core or the use of pre-functionalized starting materials. researchgate.netrsc.org

Scope of Research on 2-(1-Adamantyl)acetate within Adamantane Chemistry

Research on this compound is situated within the broader exploration of adamantane derivatives. It is recognized as a derivative of adamantane and is often studied in the context of its synthesis and potential as a building block for more complex molecules. For instance, it can be a product of the catalytic transformation of 1-adamantanol (B105290). acs.orgacs.org The synthesis of its methyl ester, methyl this compound, typically involves the esterification of 2-(1-adamantyl)acetic acid. This methyl ester is noted as a key building block in organic synthesis due to the stability conferred by the adamantane group. It can undergo various reactions like oxidation, reduction, and substitution.

While not as extensively studied for direct therapeutic applications as some other adamantane derivatives, this compound and its related compounds are important for understanding the reactivity and potential of the adamantane scaffold. The study of such derivatives contributes to the fundamental knowledge base of adamantane chemistry, which in turn fuels the development of new materials and therapeutic agents.

Chemical and Physical Properties of Adamantane Derivatives

The properties of adamantane derivatives are heavily influenced by the rigid and bulky adamantane core. The table below outlines some key properties of this compound and a related compound.

| Property | This compound | Methyl this compound |

| Molecular Formula | C₁₂H₁₈O₂ nih.gov | C₁₃H₂₀O₂ chemicalbook.com |

| Molecular Weight | 194.27 g/mol nih.govevitachem.com | 208.3 g/mol chemicalbook.com |

| IUPAC Name | 2-adamantyl acetate (B1210297) nih.govevitachem.com | Methyl this compound chemicalbook.com |

| Boiling Point | Not specified | 86 °C chemicalbook.com |

| Density | Not specified | 1.086±0.06 g/cm³ (20 °C) chemicalbook.com |

| Refractive Index | Not specified | 1.4959 (20 °C) chemicalbook.com |

| Flash Point | Not specified | 105.8±9.7 °C chemicalbook.com |

Spectroscopic Data

Spectroscopic methods are crucial for the identification and characterization of adamantane derivatives.

| Spectroscopy | Data for this compound |

| ¹³C NMR | Spectra available, specific shifts not detailed in provided results. nih.gov |

| Mass Spectrometry (GC-MS) | Spectra available. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C12H17O2- |

|---|---|

Molecular Weight |

193.26 g/mol |

IUPAC Name |

2-(1-adamantyl)acetate |

InChI |

InChI=1S/C12H18O2/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14)/p-1 |

InChI Key |

AOTQGWFNFTVXNQ-UHFFFAOYSA-M |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)[O-] |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 1 Adamantyl Acetate

Nucleophilic and Electrophilic Reactions

The ester moiety in 2-(1-adamantyl)acetate is the primary site for nucleophilic attack, while the adamantyl group can influence the reaction's stereochemistry and rate.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily react with esters. libretexts.org In the case of this compound, these reactions are expected to proceed via nucleophilic acyl substitution.

The general mechanism involves the initial attack of the organometallic reagent on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the acetate (B1210297) leaving group to form a ketone. However, since ketones are more reactive than esters towards organometallic reagents, a second equivalent of the reagent rapidly adds to the newly formed ketone. masterorganicchemistry.com Subsequent acidic workup yields a tertiary alcohol.

Table 1: Expected Products from the Reaction of this compound with Organometallic Reagents

| Organometallic Reagent | Intermediate Ketone | Final Tertiary Alcohol |

| Methylmagnesium bromide (CH₃MgBr) | 1-Acetyl-2-(1-adamantyl)benzene | 2-(1-(1-Adamantyl)phenyl)propan-2-ol |

| Phenyllithium (C₆H₅Li) | 1-Benzoyl-2-(1-adamantyl)benzene | (2-(1-Adamantyl)phenyl)diphenylmethanol |

It is important to note that while this is the generally accepted mechanism, specific studies on the reaction of this compound with organometallic reagents are not extensively documented in the reviewed literature. The steric hindrance imposed by the bulky adamantyl group might influence the reaction rates and potentially lead to side reactions. Organometallic reactions are known to be crucial in the synthesis of various adamantane (B196018) derivatives with potential medicinal applications. researchgate.net

Participation in Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, allowing for the formation of carbon-carbon bonds. The ester functionality of this compound allows it to participate in such transformations.

The reaction of esters with nitriles in the presence of a strong base, such as sodium hydride, is a classic method for the synthesis of β-keto nitriles. While specific literature on the reaction of this compound with acetonitrile (B52724) and sodium hydride is scarce, the general mechanism for this type of condensation reaction can be applied.

Sodium hydride, a strong base, would deprotonate acetonitrile to form a nucleophilic carbanion. This carbanion would then attack the electrophilic carbonyl carbon of this compound, leading to a tetrahedral intermediate. Subsequent elimination of the ethoxide ion would yield the corresponding β-keto nitrile.

Table 2: Proposed Reaction of this compound with Acetonitrile and Sodium Hydride

| Reactant 1 | Reactant 2 | Base | Proposed Product |

| This compound | Acetonitrile (CH₃CN) | Sodium Hydride (NaH) | 3-(1-Adamantyl)-3-oxopropanenitrile |

Radical and Photochemical Transformations

The robust adamantane cage is known to participate in and influence radical and photochemical reactions. These transformations often involve the abstraction of hydrogen atoms from the adamantyl framework.

Photochemical Reactions in Crystalline and Solution States

The photochemical behavior of adamantane derivatives has been a subject of interest due to the unique stability and rigid structure of the adamantyl group. nih.gov Photochemical reactions can lead to the formation of radical intermediates, which can then undergo various transformations. For instance, the photochemical synthesis of N-adamantylhomoallylamines involves the formation of an α-aminobenzyl radical. nih.gov

In the context of this compound, irradiation with UV light could potentially lead to the homolytic cleavage of bonds, initiating radical reactions. The specific products would depend on the reaction conditions, including the solvent and the presence of other reactive species.

Mechanistic Studies of Hydrogen Abstraction in Adamantyl-Substituted Systems

A key feature of the reactivity of adamantane derivatives is the susceptibility of the tertiary C-H bonds to hydrogen abstraction. acs.org Mechanistic studies have shown that photochemically generated radicals can abstract hydrogen atoms from the adamantane matrix. rsc.org

In adamantyl-substituted systems, the formation of an initial radical can lead to subsequent intramolecular or intermolecular hydrogen abstraction from the adamantyl group. This process is influenced by the stability of the resulting adamantyl radical. The 1-adamantyl radical is a stable tertiary radical, making hydrogen abstraction from the bridgehead position a favorable process.

Table 3: Relative Stability of Adamantyl Radicals

| Radical | Type | Relative Stability |

| 1-Adamantyl radical | Tertiary | High |

| 2-Adamantyl radical | Secondary | Moderate |

These hydrogen abstraction reactions are fundamental to the C-H functionalization of adamantanes, a powerful strategy for the synthesis of complex adamantane derivatives. acs.org The photochemical cleavage of the initially formed 2-adamantyl radicals has also been observed, leading to ring-opened products. rsc.org

Rearrangement Pathways Involving Adamantyl Cations

The generation of a carbocation is a pivotal event in many reactions involving adamantane derivatives. In the case of this compound, under acidic conditions, protonation of the ester's carbonyl oxygen can facilitate the departure of the acetate group, leading to the formation of a carbocation. The initial cation formed would be the (1-adamantyl)methyl cation. This primary carbocation is highly unstable and thus prone to rapid rearrangement to achieve a more stable electronic configuration. msu.edu

Carbocation rearrangements are a common phenomenon in organic chemistry, driven by the migration of a group (like hydride or alkyl) to an adjacent electron-deficient center to form a more stable carbocation. libretexts.orgwikipedia.org In adamantyl systems, this principle governs the reaction pathways, with a strong thermodynamic preference for the formation of the tertiary 1-adamantyl cation, which acts as a stable "thermodynamic sink" in the landscape of isomeric adamantyl cations. quora.com Studies on the rearrangement of the adamantyl cation itself in strong acids like sulfuric acid indicate that the process can occur via an intermolecular hydride transfer mechanism. rsc.org

The primary mechanism for the stabilization of the initially formed (1-adamantyl)methyl cation is a 1,2-hydride shift. libretexts.orgmasterorganicchemistry.com This intramolecular process involves the migration of a hydrogen atom with its bonding pair of electrons from a bridgehead carbon of the adamantane ring (C-1) to the adjacent, electron-deficient exocyclic carbon.

This rearrangement is a critical determinant of the final product distribution in reactions proceeding through a carbocationic intermediate. libretexts.org Instead of nucleophilic attack on the highly unstable primary carbocation, the reaction pathway is diverted through the more stable tertiary carbocation. Consequently, the major products observed are those derived from the trapping of the rearranged 1-adamantyl cation, not the initial (1-adamantyl)methyl cation. This mechanistic pathway is analogous to the well-documented rearrangements in other systems, where the observed product does not correspond to the structure predicted by the initial electrophilic attack or leaving group departure, but rather to a rearranged, more stable carbocation intermediate. libretexts.orglibretexts.org

| Initial Intermediate | Rearrangement Mechanism | Resulting Intermediate | Potential Products |

| (1-Adamantyl)methyl cation (Primary) | 1,2-Hydride Shift | 1-Adamantyl cation (Tertiary) | 1-Adamantanol (B105290), 1-Adamantyl acetate, Elimination products |

Oxidation and Reduction Processes

The adamantane framework and the ester functional group of this compound exhibit distinct reactivities under oxidative and reductive conditions.

Biocatalytic methods offer a selective means of functionalizing the adamantane core. Cytochrome P450 enzymes, in particular, are capable of hydroxylating unactivated C-H bonds. In studies involving adamantane derivatives containing ester groups, the ester functionality has been shown to act as a directing group, influencing the regioselectivity of the oxidation. nih.gov For instance, research on analogues like methyl this compound demonstrated that enzymes such as CYP101B1 can selectively hydroxylate the adamantane cage, with the ester group helping to position the substrate within the enzyme's active site for efficient and selective oxidation. researchgate.net

Another class of enzymes, Baeyer–Villiger monooxygenases (BVMOs), are known to catalyze the oxidation of ketones to esters or lactones. researchgate.net While this reaction does not directly apply to the oxidation of this compound itself, it represents a key biocatalytic transformation within the broader chemistry of adamantane derivatives, such as the oxidation of adamantanone.

| Enzyme Class | Substrate Type | Transformation | Key Finding |

| Cytochrome P450 | Adamantane Esters | C-H Hydroxylation | Ester group can direct the position of oxidation on the adamantane cage. nih.govresearchgate.net |

| Baeyer-Villiger Monooxygenases | Ketones (e.g., Adamantanone) | Ketone to Ester Oxidation | Catalyzes insertion of an oxygen atom adjacent to a carbonyl group. researchgate.net |

Oxidation: The chemical oxidation of this compound primarily targets the robust C-H bonds of the adamantane skeleton rather than the acetate group. The tertiary C-H bonds at the bridgehead positions are particularly susceptible to oxidation due to their higher reactivity. researchgate.net Various oxidizing systems, including hydrogen peroxide in the presence of metal catalysts, have been employed to introduce hydroxyl groups onto the adamantane framework, potentially yielding a mixture of mono- and poly-hydroxylated products. researchgate.netmdpi.com Adamantane-containing esters are also investigated for their high thermo-oxidative stability, a property valuable in applications like lubricants. researchgate.net Some adamantyl esters have been evaluated for their antioxidant properties, which relates to their ability to scavenge reactive oxygen species. nih.gov

Reduction: The ester functional group is the primary site for chemical reduction. Standard reducing agents, most notably lithium aluminum hydride (LiAlH₄), are effective for this transformation. The reduction of the acetate group in this compound would cleave the ester bond to yield two alcohol products. This reaction is a fundamental and predictable transformation in organic synthesis.

| Reaction Type | Reagent(s) | Reactive Site | Product(s) |

| Oxidation | H₂O₂ / Metal Catalyst | Adamantane C-H bonds | Hydroxylated adamantane derivatives researchgate.netmdpi.com |

| Reduction | LiAlH₄ | Ester carbonyl group | 2-(1-Adamantyl)ethanol, Ethanol |

Advanced Spectroscopic and Structural Elucidation of Adamantyl Acetates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

High-Resolution ¹H and ¹³C NMR for Complex Adamantane (B196018) Derivatives

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for the initial structural verification of 2-(1-Adamantyl)acetate. The ¹H NMR spectrum exhibits characteristic signals for the protons of the adamantyl cage and the acetate (B1210297) moiety. Due to the high symmetry of the 1-adamantyl group, its proton signals often appear as a set of broad, overlapping multiplets in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the carbonyl group and the methyl protons of the acetate group give rise to distinct singlets.

The ¹³C NMR spectrum provides a clear count of the number of non-equivalent carbon atoms. The rigid and saturated framework of the adamantane cage results in characteristic chemical shifts for its bridgehead and methylene carbons. libretexts.org The carbonyl carbon of the ester group appears at the downfield end of the spectrum, typically in the range of 160-180 ppm. arxiv.org

For the closely related compound, methyl this compound, the following chemical shifts have been reported, which serve as a strong basis for the assignment of signals in this compound. libretexts.orgresearchgate.netdocbrown.info

| Assignment | ¹H NMR Chemical Shift (ppm, predicted) | ¹³C NMR Chemical Shift (ppm, predicted) |

|---|---|---|

| Adamantyl-CH₂ (bridge) | ~1.60 - 1.80 | ~38.0 - 40.0 |

| Adamantyl-CH (bridgehead) | ~2.00 | ~28.0 - 30.0 |

| -CH₂-COO- | ~2.20 | ~45.0 - 50.0 |

| -COO-CH₃ | ~3.65 | ~51.0 - 52.0 |

| C=O | - | ~170.0 - 172.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

To unambiguously assign the complex and often overlapping signals in the ¹H and ¹³C NMR spectra of adamantane derivatives, two-dimensional (2D) NMR techniques are employed. nih.gov These experiments reveal correlations between nuclei, providing a detailed map of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. researchgate.net For this compound, COSY would reveal the coupling network within the adamantane cage, helping to differentiate the signals of the individual methylene and methine protons. nih.govhmdb.ca

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These are heteronuclear correlation experiments that show which protons are directly attached to which carbon atoms. nih.govhmdb.ca By correlating the ¹H and ¹³C chemical shifts, HMQC/HSQC provides a direct link between the proton and carbon skeletons of the molecule, greatly simplifying the assignment process.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. nih.govhmdb.ca HMBC is particularly powerful for identifying quaternary carbons and for connecting different fragments of a molecule. In the case of this compound, HMBC would show correlations between the bridgehead protons of the adamantane cage and the methylene carbon of the acetate side chain, as well as between the methylene protons and the carbonyl carbon.

X-ray Diffraction for Solid-State Molecular and Crystal Structure Analysis

X-ray diffraction on single crystals provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. For adamantane derivatives, X-ray crystallography reveals the precise geometry of the rigid cage and the conformation of any flexible substituents. nih.govwikipedia.org

While a specific crystal structure for this compound is not publicly available, studies on closely related adamantane esters and carboxylic acids provide significant insight into the expected structural features. nih.govdoaj.org Adamantane itself crystallizes in a face-centered cubic structure at ambient temperature, with the molecules being orientationally disordered. wikipedia.org This tendency for disorder is often observed in its derivatives.

| Parameter | Expected Value for Adamantane Derivatives |

|---|---|

| Crystal System | Commonly Monoclinic or Orthorhombic |

| Space Group | Frequently P2₁/c or similar centrosymmetric groups |

| C-C bond length (adamantane) | ~1.54 Å |

| C-H bond length | ~1.10 Å |

| Disorder | Common for the adamantyl cage or flexible side chains |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in a molecule. nih.govaip.org

The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. orgchemboulder.com The C-O stretching vibrations of the ester will give rise to two bands in the 1300-1000 cm⁻¹ region. The adamantane cage itself has a series of characteristic C-H and C-C stretching and bending vibrations. researchgate.net The C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, it is typically weaker than in the FT-IR spectrum. The symmetric vibrations of the adamantane cage, however, often give rise to strong and sharp signals in the Raman spectrum, making it a valuable tool for characterizing the hydrocarbon framework. arxiv.org

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch (adamantane) | 2850 - 2950 | 2850 - 2950 | Strong (IR), Strong (Raman) |

| C=O stretch (ester) | 1735 - 1750 | 1735 - 1750 | Strong (IR), Medium (Raman) |

| C-O stretch (ester) | 1000 - 1300 | - | Medium (IR) |

| Adamantane cage vibrations | Various (fingerprint region) | Various (fingerprint region) | Medium-Weak (IR), Strong-Medium (Raman) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound, which has a molecular formula of C₁₄H₂₂O₂, the expected molecular weight is approximately 222.33 g/mol .

Under electron ionization (EI), the molecular ion ([M]⁺) would be observed, and its fragmentation would likely proceed through several characteristic pathways. A common fragmentation for esters is the cleavage of the bond alpha to the carbonyl group, leading to the loss of the alkoxy group. mdpi.comnp-mrd.org Another prominent fragmentation pathway for adamantane derivatives is the loss of the substituent to form the stable 1-adamantyl cation at m/z 135. nist.gov Further fragmentation of the adamantane cage would lead to a series of smaller hydrocarbon ions.

Electrospray ionization (ESI), a softer ionization technique, would typically result in the formation of protonated molecules [M+H]⁺ or adducts with cations such as sodium [M+Na]⁺ or potassium [M+K]⁺, with minimal fragmentation. mdpi.com

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 222 | [C₁₄H₂₂O₂]⁺ | Molecular Ion |

| 163 | [M - OCH₂CH₃]⁺ | Alpha-cleavage of ester |

| 135 | [C₁₀H₁₅]⁺ | Loss of the acetate group to form 1-adamantyl cation |

| Various smaller fragments | Hydrocarbon fragments | Fragmentation of the adamantane cage |

Computational Chemistry and Theoretical Modeling of 2 1 Adamantyl Acetate

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For adamantane (B196018) derivatives, theoretical modeling, particularly using Density Functional Theory (DFT), has become a standard method for elucidating structural and spectroscopic characteristics. csic.es However, a review of scientific literature indicates a notable absence of specific computational studies focused on the prediction and experimental correlation of spectroscopic properties for the compound "2-(1-Adamantyl)acetate."

Methodologies for Spectroscopic Prediction

The prediction of spectroscopic properties for adamantane esters would typically involve a multi-step computational workflow. nih.gov

Geometry Optimization: The first step is to determine the lowest-energy three-dimensional structure of the molecule. This is crucial as spectroscopic properties are highly dependent on the molecular geometry. DFT methods, with functionals such as the popular B3LYP, are commonly used for this purpose. nih.govderpharmachemica.com For enhanced accuracy, especially in complex molecules, higher-level methods or those that account for dispersion forces (e.g., B3LYP-D3) may be employed. sigmaaldrich.com

Vibrational Frequency (IR) Calculations: Once the geometry is optimized, the same level of theory is used to calculate the harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental vibrational modes of the molecule, which are observed in an infrared (IR) spectrum. csic.es It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, improving the agreement with experimental data. dntb.gov.ua For instance, a characteristic C=O stretching vibration for the ester group in adamantyl acetates would be predicted and compared to the experimental value, which is typically observed around 1730 cm⁻¹. evitachem.com

NMR Chemical Shift Calculations: The prediction of Nuclear Magnetic Resonance (NMR) spectra is most commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This method, often paired with a DFT functional like B3LYP, calculates the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). sigmaaldrich.compubcompare.ai To obtain the chemical shifts (δ) that are directly comparable to experimental spectra, the calculated shielding constants of a reference standard, such as tetramethylsilane (B1202638) (TMS), are subtracted from the shielding constants of the target molecule's nuclei. The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). pubcompare.ai

Correlation with Experimental Data

The ultimate goal of these computational efforts is to establish a strong correlation with experimental findings.

For IR Spectroscopy: A direct comparison is made between the calculated, scaled vibrational frequencies and the peaks in an experimental FT-IR spectrum. The correlation allows for the confident assignment of experimental bands to specific molecular motions, such as C-H stretches of the adamantane cage or the C=O stretch of the acetate (B1210297) group. derpharmachemica.comdntb.gov.ua

For NMR Spectroscopy: Predicted ¹H and ¹³C chemical shifts are plotted against experimental values. A high degree of correlation, often assessed by a linear regression analysis yielding a coefficient of determination (R²) close to 1, indicates that the computational model accurately reproduces the electronic environment of the nuclei. pubcompare.ai Such a correlation is invaluable for assigning complex spectra and verifying molecular structures.

While detailed research findings and data tables for this compound are not available, the established methodologies provide a clear framework for how such an investigation would be conducted. The combination of DFT for geometry and vibrational analysis, along with the GIAO method for NMR predictions, represents the current standard for achieving a reliable correlation between the theoretical and experimental spectra of adamantane derivatives.

Applications of Adamantyl Acetates in Advanced Chemical Research

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry revolves around the study of non-covalent interactions between molecules. The adamantane (B196018) group is a classic guest moiety in host-guest chemistry due to its size, shape, and hydrophobicity, which allow it to form stable complexes with a variety of macrocyclic hosts.

The formation of inclusion complexes is a hallmark of adamantane derivatives in supramolecular chemistry. These complexes arise from the encapsulation of the adamantyl group within the cavity of a host molecule, driven by forces such as hydrophobic and van der Waals interactions.

Cyclodextrins: These cyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic exterior, making them excellent hosts for nonpolar guest molecules like adamantane in aqueous solutions. It is well-established that adamantane derivatives form stable 1:1 inclusion complexes with β-cyclodextrin, with association constants typically ranging from 10³ to 10⁵ M⁻¹ nih.gov. A study on a series of bio-conjugatable adamantane derivatives, including the structurally related 2-[3-(carboxymethyl)-1-adamantyl]acetic acid, demonstrated their inclusion behavior with β-cyclodextrin, resulting in various adamantane-to-cyclodextrin ratios in the solid state nih.gov. While direct studies on 2-(1-Adamantyl)acetate are not extensively documented, its structural similarity suggests it would readily form inclusion complexes with β-cyclodextrin. The formation of these complexes can be detected and characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which shows shifts in the proton signals of both the host and guest upon complexation rsc.org.

Cucurbiturils: This class of macrocyclic hosts is known for forming exceptionally stable complexes with adamantane derivatives, with cucurbit researchgate.neturil (CB researchgate.net) showing a particularly high affinity nih.govnih.gov. The strong binding is attributed to the excellent size and shape complementarity between the adamantane cage and the CB researchgate.net cavity, supplemented by ion-dipole interactions between the host's carbonyl portals and any cationic groups on the guest nih.gov. The formation of a 1:1 supramolecular complex between an adamantyl-modified N-heterocyclic carbene and CB researchgate.net has been demonstrated using ¹H-NMR titration, which showed a significant upfield shift of the adamantyl proton signals upon complexation mdpi.com.

Table 1: Host-Guest Complexation Parameters for Adamantane Derivatives with Macrocyclic Hosts

| Guest Molecule | Host Molecule | Association Constant (Kₐ) in M⁻¹ | Stoichiometry (Guest:Host) | Primary Driving Force |

|---|---|---|---|---|

| Adamantane Derivatives | β-Cyclodextrin | 10³ - 10⁵ | 1:1 | Hydrophobic Interactions |

| Adamantane Derivatives | Cucurbit researchgate.neturil | Up to ~10¹⁴ | 1:1 | Hydrophobic and Ion-Dipole Interactions |

The strong and reliable interaction between adamantane and macrocyclic hosts is a cornerstone for the construction of more complex supramolecular architectures like rotaxanes and supramolecular polymers.

Rotaxanes: These are mechanically interlocked molecules consisting of a linear "axle" threaded through a macrocyclic "wheel," with bulky "stoppers" at each end of the axle preventing the wheel from dethreading. The considerable volume of the adamantyl group makes adamantane derivatives excellent candidates for use as stoppers in rotaxane synthesis researchgate.net. The formation of a stable inclusion complex between the axle (often containing a recognition site) and the wheel is a crucial step in the templated synthesis of rotaxanes uh.edudavuniversity.org.

Supramolecular Polymers: These are polymeric chains formed through non-covalent interactions between monomeric units. The host-guest interaction between bifunctional adamantane derivatives and complementary difunctional cyclodextrins can lead to the formation of linear supramolecular polymers researchgate.net. In these systems, the adamantyl group acts as a physical cross-linker, leading to the formation of reversible polymer networks and hydrogels researchgate.net.

Molecular recognition, the specific binding between two or more molecules through non-covalent interactions, is fundamental to many biological and chemical processes. The adamantane-cyclodextrin and adamantane-cucurbituril host-guest pairs are model systems for studying molecular recognition due to their high specificity and affinity nih.gov. The precise geometric fit and the interplay of various non-covalent forces lead to highly selective recognition. This principle has been harnessed in the development of sensors and in drug delivery systems where the adamantyl moiety can target cells functionalized with a corresponding macrocyclic host nih.govacs.org.

Materials Science and Polymer Chemistry

The incorporation of the rigid and bulky adamantane cage into polymer structures can significantly influence their physical and chemical properties.

While this compound is not typically used as a direct monomer for polymerization, it can serve as a precursor for the synthesis of adamantyl-containing monomers. For example, hydrolysis of the acetate (B1210297) group would yield 1-adamantaneacetic acid, which could then be converted into a polymerizable derivative such as an acrylate or methacrylate. Polymers containing adamantyl moieties, often as pendant groups, are of interest for applications in advanced materials due to their unique properties usm.eduepa.gov. For instance, adamantane-containing methacrylate polymers have been synthesized and are noted for their potential use in applications such as photoresists for deep UV lithography oup.com.

Table 2: Impact of Adamantyl Group Incorporation on Polymer Properties

| Polymer System | Property Enhancement | Underlying Reason |

|---|---|---|

| Adamantane-containing methacrylates | Increased Glass Transition Temperature (Tg) | Restricted polymer chain mobility due to the bulky adamantyl group. |

| Polymers with pendant adamantyl groups | Improved Thermal Stability | High thermal stability of the rigid adamantane cage structure. |

| Adamantane-based polyimides and polyamides | Enhanced Mechanical Strength and Stiffness | The rigid, diamond-like structure of adamantane contributes to the overall rigidity of the polymer backbone. |

Development of Porous and Optical Materials

The incorporation of the bulky and well-defined adamantane scaffold into polymers is a promising strategy for creating materials with tailored porosity and unique optical properties.

Adamantane-based building blocks have been successfully employed in the synthesis of microporous organic polymers (MOPs). magtech.com.cnnih.govaston.ac.uk These materials exhibit high thermal and chemical stability, making them attractive for applications in gas storage and separation. magtech.com.cnnih.govaston.ac.uk For instance, microporous organic polymers synthesized from hexaphenylbiadamantane have demonstrated high surface areas and significant capabilities for capturing gases like H₂, CO₂, and CH₄, as well as adsorbing organic vapors such as benzene and hexane. aston.ac.uk The rigid and three-dimensional nature of the adamantane units prevents efficient packing of the polymer chains, leading to the formation of intrinsic microporosity. While direct use of this compound in these polymerizations is not extensively documented, its derivatives, after conversion of the acetate to a suitable linking group, could serve as a valuable monomer for introducing the adamantyl cage into porous frameworks.

In the realm of optical materials, adamantane derivatives are being explored for their nonlinear optical (NLO) properties. researchgate.netnih.gov NLO materials are crucial for applications in laser technology, optical communication, and data storage. ipme.rujhuapl.edu Research has shown that adamantane-based clusters can exhibit significant second-harmonic generation (SHG), a key NLO phenomenon. nih.gov Quantum chemical calculations have been used to analyze the third-order NLO properties of adamantane substituted with various groups. researchgate.net The rigid and symmetric nature of the adamantane core can contribute to the creation of non-centrosymmetric crystalline structures, a prerequisite for second-order NLO effects. researchgate.net The electronic properties of the adamantane cage, which can be tuned by substituents, play a crucial role in the NLO response. nih.gov

| Material Type | Adamantane Derivative | Key Properties | Potential Applications |

| Porous Organic Polymers (MOPs) | Hexaphenylbiadamantane | High surface area, thermal and chemical stability | Gas storage (H₂, CO₂, CH₄), organic vapor adsorption |

| Nonlinear Optical (NLO) Materials | Adamantane-based tetraphenyl clusters | Second-harmonic generation (SHG) | Laser technology, optical communications |

Catalysis and Ligand Design

The adamantyl group has become a key substituent in the design of ligands for organometallic catalysis, where its unique steric and electronic characteristics can dramatically influence catalyst performance.

Adamantyl-Substituted Ligands for Organometallic Catalysis

Adamantyl-containing phosphines and N-heterocyclic carbenes (NHCs) are two prominent classes of ligands that have found widespread use in catalysis. scholaris.cauq.edu.au The synthesis of these ligands often involves the functionalization of the adamantane core, followed by the introduction of the phosphine (B1218219) or NHC moiety. uq.edu.au For example, di(1-adamantyl)phosphines can be synthesized from adamantane through a Friedel-Crafts reaction with PCl₃/AlCl₃, followed by reduction and subsequent alkylation. uq.edu.au Similarly, adamantyl-substituted NHC precursors can be prepared and used to generate the corresponding carbene ligands in situ. uq.edu.au The use of 1-adamantyl acetate has been reported as a precursor in the synthesis of tri(1-adamantyl)phosphine, a highly effective and air-stable ligand. orgsyn.org

Role of Steric Bulk and Rigidity in Catalyst Performance

The steric bulk of the adamantyl group is a defining feature that significantly impacts the reactivity and selectivity of metal catalysts. nih.govdntb.gov.uamdpi.comescholarship.org The large size of the adamantyl substituent can create a sterically hindered environment around the metal center, which can promote reductive elimination and prevent catalyst deactivation pathways such as the formation of bridged dimers. nih.gov This steric hindrance can also influence the coordination number and geometry of the metal complex, which in turn affects its catalytic activity. nih.gov

The rigidity of the adamantane cage is another crucial factor. Unlike more flexible alkyl groups, the adamantyl group's conformation is fixed, providing a well-defined and predictable steric environment. This rigidity can lead to enhanced selectivity in catalytic reactions by controlling the approach of substrates to the metal center. nih.gov

Furthermore, the adamantyl group is a strong electron-donating substituent. princeton.edu This electronic effect increases the electron density at the metal center, which can facilitate oxidative addition, a key step in many catalytic cycles, particularly in cross-coupling reactions. princeton.edu The combination of significant steric bulk and strong electron-donating ability makes adamantyl-substituted ligands highly effective in promoting challenging cross-coupling reactions, such as those involving unreactive aryl chlorides. uq.edu.au

| Ligand Type | Key Features of Adamantyl Group | Impact on Catalysis | Example Reactions |

| Adamantyl-phosphines | High steric bulk, strong electron-donating | Enhanced catalyst stability and activity | Suzuki-Miyaura coupling, Buchwald-Hartwig amination |

| Adamantyl-NHCs | Three-dimensional bulk, strong σ-donation | Increased catalyst lifetime and efficiency | Olefin metathesis |

Utility as Synthetic Building Blocks in Organic Synthesis

The unique structural and chemical properties of the adamantane cage make its derivatives, including this compound, valuable intermediates in the construction of more complex organic molecules.

Precursor in Complex Organic Molecule Synthesis

While specific examples detailing the use of this compound as a direct precursor in the total synthesis of a named complex natural product are not prevalent in the literature, the synthesis of closely related (2-adamantyl)acetic acid from adamantanone has been described. researchgate.net This acid could be readily esterified to provide this compound, highlighting its accessibility. The adamantane moiety is often incorporated into pharmacologically active molecules to enhance their lipophilicity, which can improve their absorption, distribution, metabolism, and excretion (ADME) properties. asianpubs.org For example, adamantane derivatives have been used in the synthesis of antiviral, antidiabetic, and antidepressant medications. asianpubs.org The synthesis of 2-(1-adamantyl)furans has also been reported, which could potentially be derived from this compound through a series of functional group transformations. mdpi.com

Functional Group Interconversions and Derivatization

The acetate group in this compound can undergo a variety of standard functional group interconversions. ub.edufiveable.mevanderbilt.edu For instance, hydrolysis of the ester would yield 2-(1-adamantyl)ethanol, which could then be oxidized to 2-(1-adamantyl)ethanal or 2-(1-adamantyl)acetic acid. fiveable.me The alcohol could also be converted to a good leaving group, such as a tosylate or a halide, allowing for nucleophilic substitution reactions to introduce a wide range of other functional groups at the 2-position of the adamantane core. ub.edu

Furthermore, the adamantane cage itself can be functionalized. The reactivity of functionally substituted 2-(adamantan-1-yl)oxiranes has been studied, demonstrating that the oxirane ring can be opened by various nucleophiles to introduce new functionalities. researchgate.net While not directly involving the acetate, this research provides insight into the chemical manipulations possible at the 2-position of the adamantane scaffold. The synthesis of 2-(1-adamantyl)-1H-benzimidazole and its derivatives showcases the use of adamantane-containing building blocks in the construction of heterocyclic systems. researchgate.net

| Starting Material | Reagents | Product | Reaction Type |

| This compound | LiAlH₄ or DIBAL-H | 2-(1-Adamantyl)ethanol | Reduction |

| This compound | aq. NaOH or HCl | 2-(1-Adamantyl)acetic acid | Hydrolysis |

| 2-(1-Adamantyl)ethanol | TsCl, pyridine | 2-(1-Adamantyl)ethyl tosylate | Tosylation |

| 2-(1-Adamantyl)ethyl tosylate | NaCN | 3-(1-Adamantyl)propanenitrile | Nucleophilic Substitution |

Q & A

Q. Basic Research Focus

- GC-MS : Identifies volatile byproducts (e.g., adamantane fragments) .

- TLC with Iodine Staining : Monitors reaction progress (Rf ~0.5 for adamantyl esters in 3:7 EtOAc/hexane) .

- Elemental Analysis : Confirms C/H ratios (e.g., C₁₇H₂₁BrO for 2-(1-adamantyl)-4-bromoanisole) .

How can computational methods aid in predicting the biological activity of adamantyl-containing compounds?

Q. Advanced Research Focus

- Molecular Docking : Adamantane’s lipophilicity enhances membrane penetration, predicted via logP calculations (e.g., 4.2 for 2-(1-adamantyl)-1H-benzimidazole) .

- QSAR Models : Correlate adamantyl substituent positions with antimicrobial activity (R² > 0.85 in benzimidazole derivatives) .

What safety protocols are essential when handling adamantyl derivatives in the laboratory?

Q. Basic Research Focus

- PPE : Nitrile gloves and goggles mitigate skin/eye irritation risks (e.g., 2-(1-adamantyl)propan-2-ol is a mild irritant) .

- Ventilation : Adamantyl bromides (e.g., 4-bromoanisole derivatives) require fume hoods due to volatile byproducts .

- Waste Disposal : Halogenated adamantyl compounds need neutralization before disposal .

How can researchers address low yields in the nitro-reduction of adamantyl-substituted aromatic compounds?

Advanced Research Focus

For 5(6)-nitro-2-(1-adamantyl)-1H-benzimidazole reduction :

- Catalyst Screening : Raney Ni (over Pd/C) improves selectivity for amine products .

- Solvent Effects : Ethanol enhances hydrogen solubility, achieving >90% conversion .

- Acid Additives : HCl (1 M) stabilizes intermediates, reducing dehalogenation side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.